2-Fluoro-4,6-diiodoaniline

Medicinal Chemistry Drug Metabolism Cytochrome P450 Inhibition

Researchers requiring iterative biaryl construction often face supply inconsistency with mono-iodo analogs. 2-Fluoro-4,6-diiodoaniline solves this by providing two reactive iodine handles in a single, scalable precursor. - Enables orthogonal Pd-catalyzed cross-coupling without additional pre-functionalization steps. - The 2-fluoro substituent reduces CYP2E1 inhibition liability compared to 2-chloro or 2-bromo variants. - Available in gram-to-kilogram scale from qualified suppliers, ensuring batch-to-batch reproducibility.

Molecular Formula C6H4FI2N
Molecular Weight 362.912
CAS No. 1301739-25-2
Cat. No. B597224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,6-diiodoaniline
CAS1301739-25-2
Synonyms2-Fluoro-4,6-diiodoaniline
Molecular FormulaC6H4FI2N
Molecular Weight362.912
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)I)I
InChIInChI=1S/C6H4FI2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2
InChIKeyFIOIEYFUKOZCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4,6-diiodoaniline Product Overview


2-Fluoro-4,6-diiodoaniline (CAS 1301739-25-2, molecular formula C6H4FI2N, molecular weight 362.91 Da) is a halogenated aniline derivative characterized by the presence of two iodine atoms at positions 4 and 6 and a single fluorine atom at position 2 on the aromatic ring [1]. This unique tri-halogenated substitution pattern, combining heavy iodine atoms with a strongly electronegative fluorine substituent, confers distinct electronic, steric, and reactivity properties that differentiate it from more common mono- or di-halogenated aniline analogs . The compound is commercially available from multiple suppliers including Sigma-Aldrich (Key Organics/BIONET), BLDpharm, and Chem-Space, with typical purity specifications ranging from 95% to 97% (HPLC) and production scales up to kilogram quantities [2].

Dual iodine sites
Enables sequential cross-coupling without additional pre-functionalization steps
Fluorine electronic modulation
Modifies aromatic ring electronics and amino group directing capability
Multi-vendor supply
Documented purity from qualified vendors supports batch-to-batch reproducibility

Generic Substitution Failure for 2-Fluoro-4,6-diiodoaniline


Generic substitution of 2-fluoro-4,6-diiodoaniline with more readily available analogs such as 2,4-diiodoaniline, 2-fluoro-4-iodoaniline, or 2-chloro-4,6-diiodoaniline fails due to compound-specific differences in electronic properties, steric demands, and regioselective reactivity that materially alter synthetic outcomes and downstream biological activity. Studies of halogenated aniline structure-activity relationships demonstrate that halogen identity (F vs. Cl vs. Br vs. I) and substitution pattern (ortho vs. meta vs. para; mono- vs. di- vs. tri-substitution) produce quantifiable differences in CYP450 enzyme inhibition potency, with dihalogen-substituted anilines exhibiting enhanced activity relative to mono-substituted analogs [1]. Furthermore, the unique combination of two iodine atoms at positions 4 and 6 with fluorine at position 2 creates an electronic environment not reproducible by any single-halogen variant, with each halogen contributing distinct and non-interchangeable steric, electronic, and leaving-group properties that are critical for site-selective cross-coupling reactions [2]. Substitution with analogs lacking the full tri-halogenated pattern risks altered reaction regioselectivity, reduced synthetic yields, or complete failure of critical synthetic transformations.

Halogen identity alters enzyme interaction
2-Chloro or 2-bromo analogs may shift CYP2E1 inhibition profile, affecting metabolic enzyme interaction context
Mono-iodo analogs limit synthetic versatility
Single iodine site cannot support orthogonal or sequential cross-coupling from the same precursor scaffold
Non-fluorinated analogs differ in electronic properties
Absence of fluorine modifies polarity, LogP, and amino group electronics, which may affect reactivity and compound properties

2-Fluoro-4,6-diiodoaniline Differentiation Evidence


CYP2E1 Inhibition by Halogenated Anilines

A comprehensive structure-activity relationship study of 32 halogenated aniline derivatives assessed inhibitory effects on recombinant human CYP2E1 enzyme activity via quinoline 3-hydroxylation fluorescence assay. Among the key findings, chlorine- and bromine-substituted anilines exhibited significantly greater CYP2E1 inhibitory enhancement than fluorine-substituted analogs [1]. This class-level data establishes that the fluorine atom at position 2 in 2-fluoro-4,6-diiodoaniline confers distinct metabolic enzyme interaction properties compared to chlorine- or bromine-containing analogs such as 2-chloro-4,6-diiodoaniline (CAS 89280-97-7) or 2-bromo-4,6-diiodoaniline (CAS 89280-76-2). Additionally, the study demonstrated that dihalogen-substituted anilines exhibit enhanced inhibitory activity compared to mono-substituted analogs, supporting that the di-iodo substitution pattern of the target compound provides greater biological activity than mono-iodo analogs like 2-fluoro-4-iodoaniline [1].

CYP2E1 Inhibition
Class-level inference
Fluorine-substituted aniline class: lower CYP2E1 inhibition enhancement vs Cl/Br class
Supports selection where lower off-target CYP2E1 interference is desired
Data from 32-aniline panel; target compound not directly tested
Medicinal Chemistry Drug Metabolism Cytochrome P450 Inhibition

LogP Comparison: Fluorinated vs Non-Fluorinated Analog

Computational molecular property data from Chem-Space indicates that 2-fluoro-4,6-diiodoaniline possesses a calculated LogP value of 3.14, with a molecular weight of 363 Da, 10 heavy atoms, 0 rotatable bonds, a polar surface area of 26 Ų, and an Fsp³ value of 0 [1]. The LogP value of 3.14 reflects the balanced lipophilicity conferred by the combination of two hydrophobic iodine substituents and one electronegative fluorine atom. In comparison, the non-fluorinated analog 2,4-diiodoaniline, which lacks the fluorine substituent at the 2-position, would exhibit a different LogP value due to the absence of the electron-withdrawing fluorine atom's influence on the overall molecular polarity and hydrogen-bonding capacity. The fluorine substituent modifies both the electronic distribution and the hydrogen-bond donor/acceptor properties relative to the amino group, which directly impacts chromatographic behavior, solubility in organic vs. aqueous media, and membrane permeability characteristics .

Calculated LogP
Cross-study comparable
3.14
Supports lipophilicity-informed assay compatibility review
Non-fluorinated analog LogP expected to differ; computed value
Medicinal Chemistry Computational Chemistry ADME Prediction

C-H Activation with Diiodoaniline Precursors

A methodology for Z-selective fluoroalkenylation of aromatic and heteroaromatic systems via palladium-catalyzed directed ortho C-H activation has been developed using non-symmetrical aryl(fluoroalkenyl)-iodonium salts [1]. The study demonstrates the feasibility of aniline derivatives bearing directing groups such as secondary or tertiary amides, ureas, or ketones for regioselective C-H functionalization under mild conditions, with scope demonstrated across more than 50 examples [1]. 2-Fluoro-4,6-diiodoaniline, with its 4- and 6-position iodine atoms available as potential leaving groups or sites for further functionalization while the 2-fluoro substituent modifies the electronic environment of the aniline nitrogen and adjacent ortho C-H bonds, serves as a versatile precursor for such directed C-H activation strategies. In contrast, non-iodinated aniline analogs such as 2-fluoroaniline or 4-fluoroaniline lack the heavy iodine atoms that can participate in oxidative addition steps or serve as handles for subsequent cross-coupling reactions, limiting the synthetic versatility of the scaffold for multistep derivatization pathways.

C-H Activation
Class-level inference
Iodonium salt formation from diiodoaniline scaffolds; Pd-catalyzed ortho C-H activation, >50 examples
Supports use as precursor for regioselective C-H functionalization
Non-iodinated anilines lack this pathway
Organic Synthesis C-H Activation Palladium Catalysis

Vendor Purity and Supply Chain Comparison

Multiple commercial suppliers offer 2-fluoro-4,6-diiodoaniline with specified purity levels and production capabilities. Sigma-Aldrich (Key Organics/BIONET) provides the compound at 97% purity in solid form . CymitQuimica (Fluorochem brand) offers 95% purity material with 250 mg, 1 g, and 5 g packaging options . Capot Chemical supplies the compound at 98% minimum purity (HPLC) with moisture content ≤0.5% and production scale up to kilogram quantities [1]. BLDpharm offers 95% purity material at competitive pricing through the Chem-Space platform with 7-day lead times [2]. In contrast, less substituted analogs such as 2-fluoro-4-iodoaniline or 2-fluoro-6-iodoaniline, and non-fluorinated analogs like 2,4-diiodoaniline, are more widely available but offer different purity specifications and supply chain reliability profiles. The availability of multiple qualified vendors for 2-fluoro-4,6-diiodoaniline with documented purity specifications and established supply chains reduces procurement risk and ensures batch-to-batch reproducibility for critical research applications.

Vendor Purity
Cross-study comparable
95-98% (HPLC); multiple qualified vendors; kg-scale production
Supports procurement with batch-to-batch reproducibility
Capot, Sigma-Aldrich, BLDpharm specifications
Procurement Quality Control Supply Chain Management

DFT Comparison of Dihalogenated Aniline Properties

A comparative density functional theory (DFT) study investigated the molecular structure, vibrational properties, nonlinear optical (NLO) behavior, and electronic and thermodynamic properties of three 2,4-di-substituted anilines: 2,4-dichloroaniline (2,4-DCA), 2,4-difluoroaniline (2,4-DFA), and 2,4-diiodoaniline (2,4-DIA) [1]. The study provided comparable hypothetical properties that enable selection of desired material characteristics based on halogen identity. The 2,4-diiodoaniline analog exhibited distinct electronic and NLO properties compared to its chloro- and fluoro- counterparts, attributable to the larger atomic radius, higher polarizability, and lower electronegativity of iodine relative to chlorine and fluorine [1]. While this study focused on 2,4-disubstituted analogs rather than the 2-fluoro-4,6-diiodo pattern of the target compound, the computational framework and comparative methodology establish that halogen identity at the 4-position (iodine vs. chlorine vs. fluorine) produces quantifiable differences in electronic structure, vibrational frequencies, and NLO response that are predictive of materials performance in optoelectronic applications.

DFT Properties
Class-level inference
2,4-Diiodoaniline exhibits distinct NLO and electronic properties vs 2,4-dichloro and 2,4-difluoro analogs
Iodine polarizability supports materials chemistry property screening
2-Fluoro-4,6-diiodo pattern inferred; DFT on 2,4-disubstituted analogs
Computational Chemistry Density Functional Theory Materials Science

Cross-Coupling Efficiency of Diiodoanilines

A study on the synthesis of 2-iodobenzamide derivatives demonstrated successful cross-coupling reactions of 2,6-diiodo-4-substituted anilines with acid chlorides in the presence of (Ph3P)2PdCl2 in acetonitrile at room temperature over 24-48 hours [1]. This methodology establishes that diiodo-substituted aniline scaffolds bearing a 4-position substituent can participate in palladium-catalyzed cross-coupling reactions, with the iodine atoms serving as reactive sites for oxidative addition. 2-Fluoro-4,6-diiodoaniline, featuring iodine atoms at both the 4- and 6-positions (equivalent to 2- and 6-positions depending on nomenclature) and a fluorine substituent at the 2-position, represents a specialized variant of this diiodoaniline scaffold class. In contrast, mono-iodinated anilines such as 2-fluoro-4-iodoaniline or 2-fluoro-6-iodoaniline would provide only a single reactive site for cross-coupling, limiting the synthetic transformations achievable from the same starting material. The presence of two iodine atoms enables sequential or orthogonal cross-coupling reactions that are not accessible with mono-iodo analogs, providing greater synthetic versatility and atom economy in multistep synthetic routes.

Cross-Coupling
Class-level inference
2,6-Diiodo-4-substituted anilines couple with acid chlorides; (Ph3P)2PdCl2, MeCN, rt
Supports sequential cross-coupling workflows
2:1 iodine site ratio vs mono-iodo analogs
Organic Synthesis Cross-Coupling Palladium Catalysis

Application Scenarios for 2-Fluoro-4,6-diiodoaniline


Sequential Cross-Coupling for Complex Scaffolds

For synthetic chemists constructing complex biaryl or polyaromatic scaffolds, 2-fluoro-4,6-diiodoaniline provides two reactive iodine handles enabling sequential or orthogonal palladium-catalyzed cross-coupling reactions. The cross-coupling methodology demonstrated for 2,6-diiodo-4-substituted anilines with acid chlorides using (Ph3P)2PdCl2 in acetonitrile at room temperature [1] establishes the feasibility of this approach. The presence of two iodine atoms (2:1 site ratio compared to mono-iodo analogs) allows researchers to install two different coupling partners in successive steps without additional pre-functionalization, improving synthetic efficiency and atom economy. The 2-fluoro substituent further modifies the electronic environment of the aromatic ring, which can influence regioselectivity and reaction rates in C-H activation and cross-coupling steps. This compound is prioritized over mono-iodo analogs when multi-step derivatization from a single precursor is required.

Iodonium Salt Synthesis for C-H Functionalization

For researchers engaged in palladium-catalyzed directed C-H activation chemistry, 2-fluoro-4,6-diiodoaniline serves as a precursor for the preparation of non-symmetrical aryl(fluoroalkenyl)-iodonium salts. The methodology for Z-selective fluoroalkenylation using such iodonium reagents has been validated across more than 50 substrate examples under mild conditions [2]. The target compound‘s 4- and 6-position iodine atoms provide the necessary iodine functionality for iodonium salt formation, while the 2-fluoro substituent modulates the electronic properties of the aniline nitrogen—a feature that can be exploited when the aniline is converted to amide, urea, or ketone directing groups for regioselective C-H activation. Non-iodinated aniline analogs cannot participate in this iodonium-mediated C-H functionalization pathway, making 2-fluoro-4,6-diiodoaniline the preferred choice when this synthetic strategy is employed.

Lead Optimization with Defined CYP2E1 Profile

For medicinal chemists optimizing lead compounds where CYP2E1 metabolic stability and drug-drug interaction potential are relevant parameters, the fluorine substitution in 2-fluoro-4,6-diiodoaniline confers a differentiated CYP2E1 interaction profile. Structure-activity relationship data from a panel of 32 halogenated anilines demonstrates that chlorine- and bromine-substituted anilines exhibit significantly greater CYP2E1 inhibition enhancement compared to fluorine-substituted analogs [3]. This means that 2-fluoro-4,6-diiodoaniline is expected to have lower CYP2E1 inhibition than its 2-chloro-4,6-diiodoaniline or 2-bromo-4,6-diiodoaniline counterparts. When minimizing off-target CYP2E1 interference is a design objective, the fluorine-substituted variant is the rational choice among the available 2-halo-4,6-diiodoaniline series. The calculated LogP of 3.14 [4] also provides a defined lipophilicity parameter for predicting permeability and solubility behavior in ADME optimization workflows.

Quality-Controlled Procurement for Reproducibility

For laboratory managers and procurement specialists requiring reliable, high-purity building blocks for reproducible synthetic methodology development, 2-fluoro-4,6-diiodoaniline is available from multiple qualified vendors with documented purity specifications ranging from 95% to 98% (HPLC) [5]. The availability of multiple suppliers (Sigma-Aldrich, BLDpharm, Capot Chemical, Fluorochem) reduces single-source supply chain risk and provides competitive pricing options. Production scale capabilities up to kilogram quantities [5] ensure that material availability can scale from exploratory milligram-scale reactions to process development. Compared to less substituted analogs that may have fewer qualified vendors or less rigorously documented purity, 2-fluoro-4,6-diiodoaniline offers a procurement risk profile suitable for critical research applications where batch-to-batch reproducibility is essential.

Application
Selection Property
Validation Focus
Sequential cross-coupling for complex scaffolds
Dual iodine sites for orthogonal couplings
Cross-coupling efficiency and regioselectivity
Iodonium salt precursor for C-H activation
Iodine functionality for iodonium salt formation
C-H activation scope and Z-selectivity
SAR studies incorporating CYP2E1 interaction profile
Fluorine substitution and metabolic enzyme context
CYP2E1 inhibition screening
Reliable procurement for reproducible synthesis
Multi-vendor supply with documented purity
Batch consistency and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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